molecular formula C12H20ClNO B13033886 2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-OL hydrochloride

2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-OL hydrochloride

Cat. No.: B13033886
M. Wt: 229.74 g/mol
InChI Key: XZLMNRBNEGHVNB-UHFFFAOYSA-N
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Description

2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-OL hydrochloride is a chemical compound with the molecular formula C12H20ClNO. It is a derivative of phenylethanol and contains an amino group and a tert-butyl group attached to the phenyl ring. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-OL hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-tert-butylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source in the presence of a catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reduction: Large-scale reduction of 4-tert-butylbenzaldehyde using industrial-grade reducing agents.

    Continuous Amination: Continuous flow reactors are used for the amination process to ensure high yield and purity.

    Purification: The product is purified using crystallization or distillation techniques.

    Hydrochloride Formation: The final product is converted to its hydrochloride salt form and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2-(4-(tert-butyl)phenyl)acetaldehyde or 2-(4-(tert-butyl)phenyl)acetone.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted phenylethanol derivatives.

Scientific Research Applications

2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-OL hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-OL hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylethan-1-ol: Lacks the tert-butyl group, resulting in different chemical and biological properties.

    2-Amino-2-(4-methylphenyl)ethan-1-ol: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and interactions.

    2-Amino-2-(4-isopropylphenyl)ethan-1-ol: Contains an isopropyl group, leading to variations in steric and electronic effects.

Uniqueness

2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-OL hydrochloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its chemical reactivity and biological interactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

2-amino-2-(4-tert-butylphenyl)ethanol;hydrochloride

InChI

InChI=1S/C12H19NO.ClH/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14;/h4-7,11,14H,8,13H2,1-3H3;1H

InChI Key

XZLMNRBNEGHVNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CO)N.Cl

Origin of Product

United States

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